Zidebactam

Vue d'ensemble

Description

La zidébactine est un nouvel antibiotique bicyclo-acyl hydrazide non β-lactamique développé par Wockhardt. Elle est connue pour son double mécanisme d'action, qui comprend la liaison à la protéine de liaison à la pénicilline 2 et l'inhibition des enzymes β-lactamases. Ce composé est particulièrement efficace contre les bactéries Gram-négatives, ce qui en fait un candidat prometteur pour le traitement des infections résistantes .

Applications De Recherche Scientifique

Zidebactam has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying β-lactamase inhibition and penicillin-binding protein interactions.

Biology: this compound is employed in microbiological studies to understand its effects on Gram-negative bacteria.

Medicine: It is under clinical development for treating complicated urinary tract infections and other resistant infections.

Industry: This compound is used in the pharmaceutical industry for developing new antibiotic formulations

Mécanisme D'action

Target of Action

Zidebactam, also known as WCK5107, is a novel non-β-lactam bicyclo-acyl hydrazide . Its primary targets are the penicillin-binding protein 2 (PBP2) in Gram-negative bacteria and β-lactamase enzymes . PBP2 plays a crucial role in bacterial cell wall synthesis, and β-lactamase enzymes are responsible for antibiotic resistance in bacteria by breaking down β-lactam antibiotics.

Mode of Action

This compound exhibits a dual mechanism of action. It binds to PBP2 with high affinity, disrupting the process of cell wall synthesis in Gram-negative bacteria . Simultaneously, it acts as a potent β-lactamase inhibitor . This dual action enhances the effectiveness of β-lactam antibiotics, such as cefepime, against resistant bacterial strains .

Biochemical Pathways

The binding of this compound to PBP2 inhibits the cross-linking of peptidoglycan chains, a critical step in bacterial cell wall synthesis . This leads to cell wall instability and eventually bacterial cell death. By inhibiting β-lactamase enzymes, this compound prevents the degradation of β-lactam antibiotics, ensuring their antibacterial activity is preserved .

Pharmacokinetics

This compound’s pharmacokinetic properties have been studied in healthy subjects. The exposure of this compound increased in a dose-proportional manner, and the elimination half-life ranged from 1.84 to 2.39 hours . More than 80% of the administered dose of this compound was excreted as unchanged drug within 0 to 6 hours post-dose . These properties contribute to its bioavailability and efficacy.

Result of Action

The combined action of this compound and cefepime (WCK 5222) has shown potent in vitro activity against Enterobacterales and Pseudomonas aeruginosa producing various clinically relevant β-lactamases, including ESBLs, KPCs, AmpC, and MBLs . This makes it a promising therapeutic option for infections caused by multidrug-resistant Gram-negative pathogens .

Action Environment

The effectiveness of this compound can be influenced by various environmental factors. For instance, the presence of β-lactamase-producing bacteria can impact the efficacy of this compound. The combination of this compound with β-lactam antibiotics can overcome this challenge

Analyse Biochimique

Biochemical Properties

Zidebactam exhibits a dual mechanism of action involving selective and high-affinity binding to Gram-negative penicillin-binding protein 2 (PBP2) and β-lactamase inhibition . It is known to inhibit class A, C, and D β-lactamases . The compound is covalently attached to S294, and active residues of PBP interact with diacylhydrazide .

Cellular Effects

This compound, in combination with cefepime, has shown potent in vitro activity against various clinically relevant β-lactamases, including ESBLs, KPCs, AmpC, and MBLs for which limited treatment options are currently available . It has been found to be generally active against MBL-producing Enterobacterales and Pseudomonas aeruginosa, both in vitro and in animal studies .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to PBP2 and β-lactamase inhibition . This dual mechanism enhances the bactericidal activity of β-lactams against a broad spectrum of Gram-negative pathogens expressing diverse carbapenem-impacting resistance mechanisms .

Temporal Effects in Laboratory Settings

In single ascending dose cohorts, the exposure of this compound increased in a dose-proportional manner, and more than 80% of the administered dose of this compound was excreted as unchanged drug within 0 to 6 hours post dose .

Dosage Effects in Animal Models

In animal models, this compound, in combination with cefepime, has shown potent activities against Enterobacteriaceae and Pseudomonas aeruginosa producing various clinically relevant β-lactamases

Metabolic Pathways

It is known that this compound inhibits β-lactamases, which are enzymes that break down β-lactam antibiotics, thereby preventing the bacteria from developing resistance to these antibiotics .

Transport and Distribution

It is known that this compound is administered intravenously , suggesting that it is distributed throughout the body via the bloodstream.

Subcellular Localization

Given its mechanism of action, it is likely that this compound interacts with penicillin-binding proteins and β-lactamases, which are typically located in the periplasmic space of Gram-negative bacteria .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

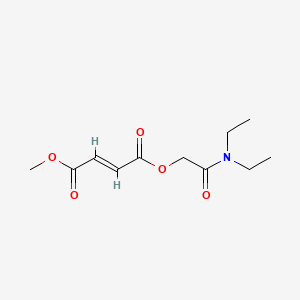

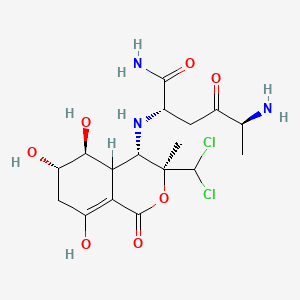

La synthèse de la zidébactine implique une stratégie convergente qui inclut le couplage du sel de sodium de l'acide diazabicyclooctane carboxylique avec l'hydrazide de Boc-®-(-)-éthyl nipécotate. Le processus implique plusieurs transformations chimiques, notamment la synthèse stéréosélective et la résolution chirale. La formule empirique de la zidébactine est C13H21N5O7S.2H2O .

Méthodes de production industrielle

La production industrielle de la zidébactine suit la même voie de synthèse, mais à plus grande échelle. Le processus garantit la production de zidébactine chirale pure avec un rendement et une pureté élevés. La forme de sel de sodium stable du composé est préparée pour améliorer sa stabilité et faciliter sa manipulation .

Analyse Des Réactions Chimiques

Types de réactions

La zidébactine subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et la substitution. Elle est particulièrement sensible aux conditions acides, basiques et oxydantes, conduisant à la formation de produits de dégradation .

Réactifs et conditions communs

Hydrolyse : La zidébactine est soumise à des conditions hydrolytiques en utilisant de l'eau ou des solutions aqueuses.

Oxydation : Les conditions oxydantes impliquent l'utilisation d'agents oxydants tels que le peroxyde d'hydrogène.

Substitution : Les réactions de substitution peuvent impliquer des réactifs comme le chlorhydrate de benzylhydroxylamine.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers produits de dégradation et impuretés, qui sont identifiés et quantifiés à l'aide de techniques chromatographiques avancées .

Applications de la recherche scientifique

La zidébactine a un large éventail d'applications de recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier l'inhibition des β-lactamases et les interactions avec les protéines de liaison à la pénicilline.

Biologie : La zidébactine est utilisée dans des études microbiologiques pour comprendre ses effets sur les bactéries Gram-négatives.

Médecine : Elle est en cours de développement clinique pour le traitement des infections urinaires compliquées et d'autres infections résistantes.

Industrie : La zidébactine est utilisée dans l'industrie pharmaceutique pour développer de nouvelles formulations antibiotiques

Mécanisme d'action

La zidébactine exerce ses effets par un double mécanisme d'action :

Liaison à la protéine de liaison à la pénicilline 2 : Cela inhibe la synthèse de la paroi cellulaire bactérienne, conduisant à la mort cellulaire.

Inhibition des enzymes β-lactamases : Cela empêche la dégradation des antibiotiques β-lactames, améliorant ainsi leur efficacité

Comparaison Avec Des Composés Similaires

Composés similaires

- Avibactam

- Relebactam

- Vaborbactam

- Nacubactam

- ETX2514

Comparaison

La zidébactine est unique en raison de son double mécanisme d'action, qui comprend à la fois la liaison à la protéine de liaison à la pénicilline 2 et l'inhibition des β-lactamases. Cela la rend plus efficace contre un éventail plus large de bactéries Gram-négatives par rapport aux autres inhibiteurs des β-lactamases .

La combinaison de la zidébactine avec la céfépime (WCK 5222) est particulièrement remarquable car elle améliore la puissance de la céfépime contre les souches bactériennes résistantes .

Propriétés

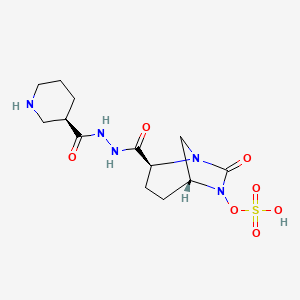

IUPAC Name |

[(2S,5R)-7-oxo-2-[[[(3R)-piperidine-3-carbonyl]amino]carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O7S/c19-11(8-2-1-5-14-6-8)15-16-12(20)10-4-3-9-7-17(10)13(21)18(9)25-26(22,23)24/h8-10,14H,1-7H2,(H,15,19)(H,16,20)(H,22,23,24)/t8-,9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZPXRQPDCXTIO-BBBLOLIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)NNC(=O)C2CCC3CN2C(=O)N3OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)C(=O)NNC(=O)[C@@H]2CC[C@@H]3CN2C(=O)N3OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1436861-97-0 | |

| Record name | Zidebactam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1436861970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zidebactam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13090 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ZIDEBACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPM97423DB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.